

# Diethyl (Bromomethyl)phosphonate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane

**Cat. No.:** B1332122

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diethyl (bromomethyl)phosphonate is a versatile organophosphorus reagent that serves as a crucial building block in a variety of organic syntheses. Its unique combination of a reactive bromomethyl group and a phosphonate moiety makes it particularly valuable in the construction of carbon-carbon bonds and the introduction of phosphonate functionalities into organic molecules. This technical guide provides an in-depth overview of the physical and chemical properties of diethyl (bromomethyl)phosphonate, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development, with a focus on antiviral and anticancer agents.

## Physicochemical Properties

This section details the key physical and chemical identifiers for diethyl (bromomethyl)phosphonate.

## Identifiers and General Properties

Property	Value	Reference
CAS Number	66197-72-6	
Molecular Formula	C <sub>5</sub> H <sub>12</sub> BrO <sub>3</sub> P	
Molecular Weight	231.03 g/mol	
IUPAC Name	Diethyl (bromomethyl)phosphonate	
Synonyms	Bromomethyl-phosphonic acid diethyl ester	
Appearance	Colorless to light yellow liquid	

## Physical and Spectroscopic Data

Property	Value	Reference
Boiling Point	99 °C @ 1 Torr	
Density	1.447 g/cm <sup>3</sup>	
Storage Temperature	2-8°C, under inert atmosphere	

Note on Spectroscopic Data: Experimental spectra for diethyl (bromomethyl)phosphonate are not readily available in public databases. The following tables provide predicted chemical shifts and characteristic infrared absorption bands based on the analysis of structurally similar compounds and general principles of spectroscopy. These values should be used as a guide for characterization.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
~1.35	Triplet	-CH <sub>3</sub>	~7.1
~3.60	Doublet	-CH <sub>2</sub> Br	JP-H $\approx$ 10
~4.15	Doublet of Quartets	-OCH <sub>2</sub> -	JH-H $\approx$ 7.1, JP-H $\approx$ 8

#### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift ( $\delta$ ) ppm	Assignment	Coupling Constant (J) Hz
~16.5	-CH <sub>3</sub>	JP-C $\approx$ 6
~25.0	-CH <sub>2</sub> Br	JP-C $\approx$ 145
~63.0	-OCH <sub>2</sub> -	JP-C $\approx$ 7

#### <sup>31</sup>P NMR (Phosphorus-31 Nuclear Magnetic Resonance) - Predicted

Chemical Shift ( $\delta$ ) ppm	Reference
~15-20	H <sub>3</sub> PO <sub>4</sub>

#### IR (Infrared) Spectroscopy - Predicted Characteristic Peaks

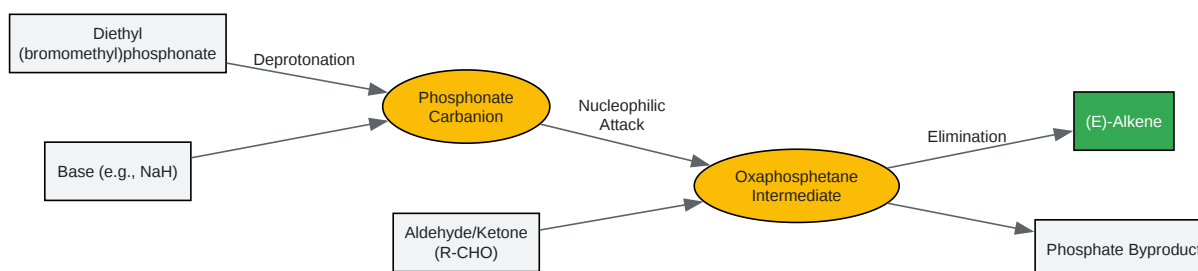
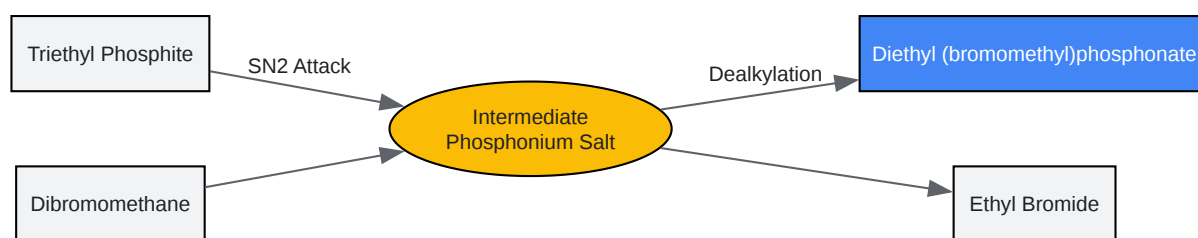
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (alkyl)
~1250	Strong	P=O stretch
~1020	Strong	P-O-C stretch
~600	Medium	C-Br stretch

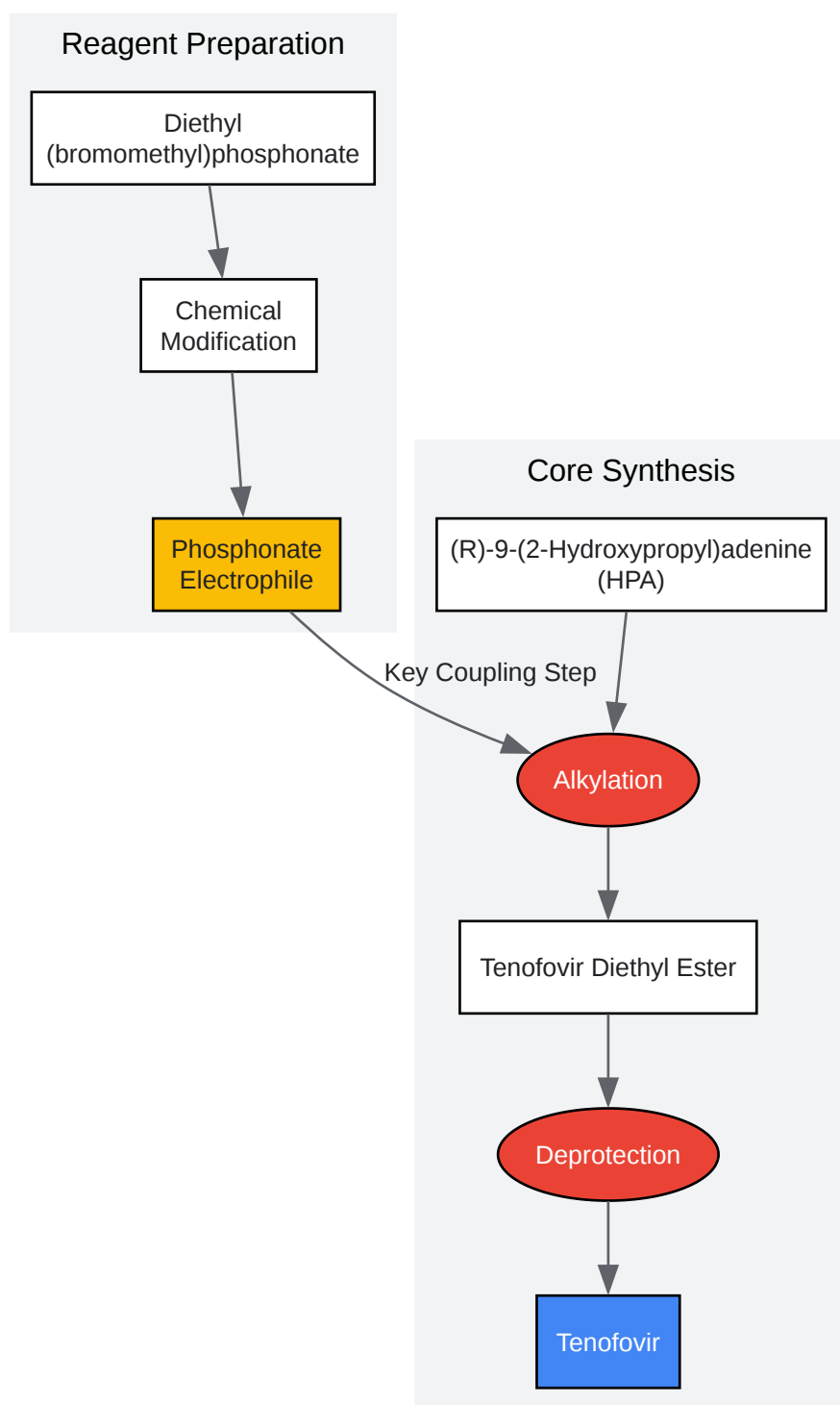
## Chemical Properties and Reactivity

Diethyl (bromomethyl)phosphonate is a key reagent in several important organic transformations, primarily due to the reactivity of the carbon-bromine bond and the ability of the phosphonate group to stabilize an adjacent carbanion.

## Michaelis-Arbuzov Reaction: Synthesis of Diethyl (bromomethyl)phosphonate

The most common method for the synthesis of diethyl (bromomethyl)phosphonate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, dibromomethane. The reaction proceeds via an  $S_N2$  attack of the phosphorus on one of the bromine atoms, followed by the dealkylation of the resulting phosphonium salt by the bromide ion.





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